Lipophilicity and TPSA Positioning vs. Unsubstituted Analog
The introduction of a chlorine atom at the pyridine 2-position in 2-(2-chloropyridin-4-yl)oxazole increases computed lipophilicity (XLogP3) from approximately 0.8–1.0 for the unsubstituted 2-(pyridin-4-yl)oxazole to 1.9–2.4 for the chlorinated analog, without altering topological polar surface area (TPSA ≈ 39 Ų) or hydrogen-bond acceptor count (3) [1]. This shift moves the compound from the 'fragment-like' zone into a more lead-like LogP window (1–3) preferred for cellular permeability while maintaining fragment-appropriate TPSA, offering a balanced profile for early-stage kinase inhibitor optimization [2].
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem); LogP = 2.39 (vendor computed); TPSA = 38.9–38.92 Ų |
| Comparator Or Baseline | 2-(Pyridin-4-yl)oxazole (CAS 5998-92-5): predicted XLogP3 ≈ 0.8–1.0; TPSA ≈ 39 Ų |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5; TPSA unchanged |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) and vendor specification sheets (leyan.com) |
Why This Matters
The higher LogP of the chlorinated analog improves predicted membrane permeability without increasing TPSA, making it a more suitable starting point for cell-active probe development compared to the unsubstituted pyridinyl-oxazole.
- [1] PubChem Compound Summary for CID 71748472, 2-(2-Chloropyridin-4-yl)oxazole. XLogP3 = 1.9; TPSA = 38.9 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/1260883-74-6 (accessed 2026-05-06). View Source
- [2] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of marketed oral drugs and oral clinical candidates. Journal of Medicinal Chemistry, 46(7), 1250–1256. (Class-level benchmark for lead-like LogP = 1–3). View Source
